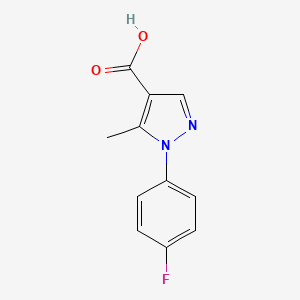
1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Cat. No. B1351363
Key on ui cas rn:
217073-76-2
M. Wt: 220.20 g/mol
InChI Key: KBQWFOMDKNVSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150555B2
Procedure details


To an ethanol (75 ml) solution of ethyl 2-(ethoxymethylene)acetoacetate (28.63 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), was added 1N hydrochloric acid aqueous solution (75 ml) of 4-fluorophenylhydrazine hydrochloride (25 g) and the mixture was stirred at reflux temperature for three hours. After evaporation of ethanol, sodium hydroxide (12 g) was added to the residue and stirred at reflux temperature for three hours. After completion of the reaction, the solvent was evaporated, diluted hydrochloric acid was added to the residue, and the precipitated solid was washed with ethyl acetate to give the titled compound (16.08 g).



Identifiers


|
REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:11]([CH3:13])=O)[C:6]([O:8]CC)=[O:7])C.Cl.Cl.[F:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1>C(O)C>[F:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:11]([CH3:13])=[C:5]([C:6]([OH:8])=[O:7])[CH:4]=[N:24]2)=[CH:19][CH:18]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC1=CC=C(C=C1)NN
|
Step Two
|
Name
|
|
|
Quantity
|
28.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)C
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for three hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of ethanol, sodium hydroxide (12 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for three hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted hydrochloric acid was added to the residue
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitated solid was washed with ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.08 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

